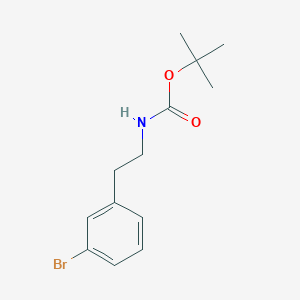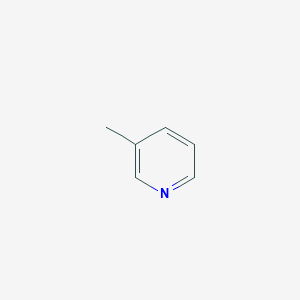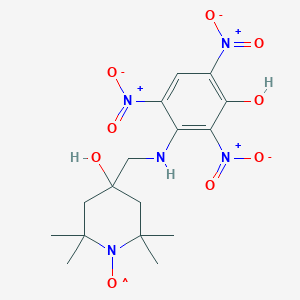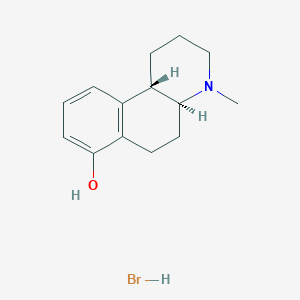
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the quinolone family and has a variety of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is not fully understood. However, it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory processes.
Biochemical and Physiological Effects
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, it has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in lab experiments is its specificity. It has a high affinity for the NMDA receptor and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types and can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for the use of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in scientific research. One area of research is the development of new drugs that target the NMDA receptor. Another area of research is the investigation of the role of the NMDA receptor in various diseases, such as Alzheimer's disease and schizophrenia. Additionally, there is a growing interest in the use of this compound as a potential treatment for depression and anxiety disorders.
Conclusion
In conclusion, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a synthetic compound that has been widely used in scientific research. It has a variety of applications in the field of biochemistry and pharmacology and has been shown to have anxiolytic and antidepressant effects. While there are limitations to its use, it remains a useful tool for studying the role of the NMDA receptor in various physiological processes. As research in this area continues to develop, it is likely that new applications for this compound will be discovered.
Métodos De Síntesis
The synthesis of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- involves several steps. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-chloro-1,4-naphthoquinone in the presence of a base. This reaction leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline. The next step involves the reaction of this compound with sodium borohydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-.
Aplicaciones Científicas De Investigación
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been widely used in scientific research as a pharmacological tool. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to investigate the role of neurotransmitters in the brain.
Propiedades
Número CAS |
140201-07-6 |
|---|---|
Nombre del producto |
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- |
Fórmula molecular |
C14H20BrNO |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
Clave InChI |
ZFRKXFIANCESDH-JZKFLRDJSA-N |
SMILES isomérico |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
SMILES canónico |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Sinónimos |
HW 162 HW-162 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
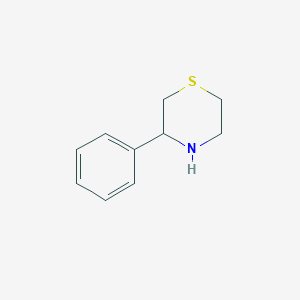

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)
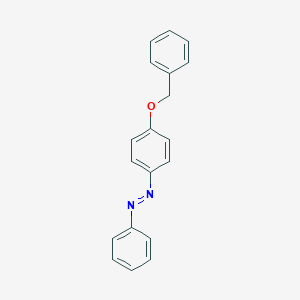

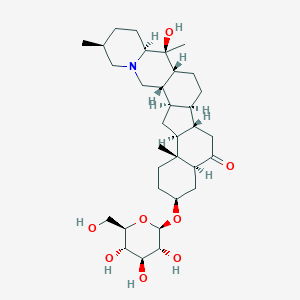


![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
